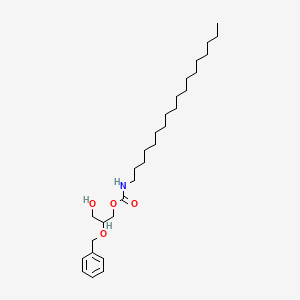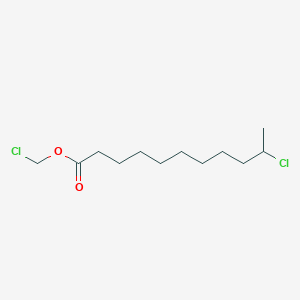
Chloromethyl 10-chloroundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 10-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . This compound is a chlorinated ester, specifically a chloromethyl ester of 10-chloroundecanoic acid . It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 10-chloroundecanoate can be synthesized through the esterification of 10-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 10-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide, while reaction with a thiol yields a thioester.
Hydrolysis: The major products are 10-chloroundecanoic acid and chloromethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 10-chloroundecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of chloromethyl 10-chloroundecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 5-chloroundecanoate: Another chlorinated ester with similar reactivity but different positional isomerism.
Chloromethyl 10-chlorodecanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Chloromethyl 10-chloroundecanoate is unique due to its specific chain length and the presence of both chloromethyl and chloroundecanoate groups. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
80418-96-8 |
|---|---|
Molekularformel |
C12H22Cl2O2 |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
chloromethyl 10-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-11(14)8-6-4-2-3-5-7-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
PBAUXMNCDJRVRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


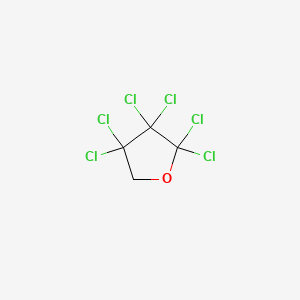
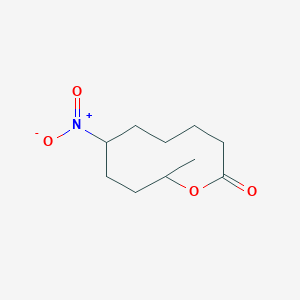
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
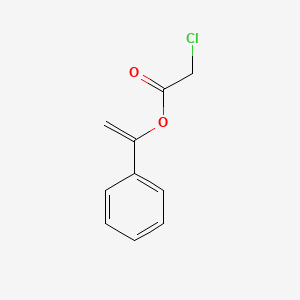
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
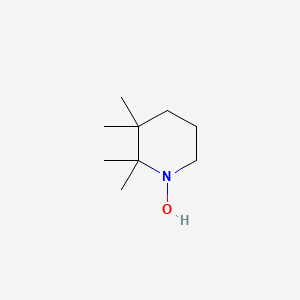
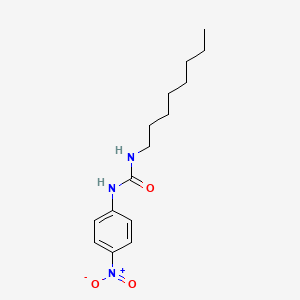
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
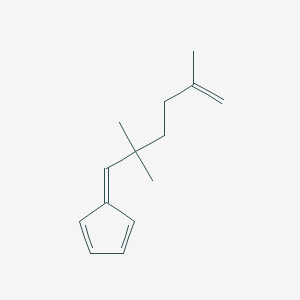
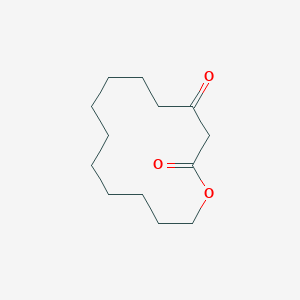
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
